N-Methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]prop-2-enamide
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Overview
Description
N-Methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]prop-2-enamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]prop-2-enamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Alkylation: The thiazole intermediate is then alkylated using an appropriate alkylating agent, such as methyl iodide, to introduce the N-methyl group.
Amidation: The final step involves the reaction of the alkylated thiazole with acryloyl chloride in the presence of a base, such as triethylamine, to form the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidines
Substitution: Substituted thiazole derivatives
Scientific Research Applications
N-Methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The prop-2-enamide moiety can also interact with nucleophilic sites in biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure.
Amide Derivatives: Compounds such as N-methylacetamide and N-ethylpropionamide have similar amide functionalities.
Uniqueness
N-Methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]prop-2-enamide is unique due to the combination of its thiazole ring and prop-2-enamide moiety, which imparts specific chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-7-11(16)15(6)10(5)12-9(4)14-13(17-12)8(2)3/h7-8,10H,1H2,2-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHTWNZBXSAOEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)C)C(C)N(C)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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